N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide

Hydrogen bond donor/acceptor ROMK inhibitor Physicochemical profiling

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide (CAS 2034403-55-7) is a synthetic small molecule that integrates a pyridine-2-carboxamide (picolinamide) moiety with an oxazolidine-2,4-dione heterocycle via a chiral 1-phenylethyl linker. The compound has a molecular formula of C₁₆H₁₅N₃O₄, a molecular weight of 325.32 g/mol, and an InChI Key of LTRXKKNLGNKXSW-UHFFFAOYSA-N.

Molecular Formula C17H15N3O4
Molecular Weight 325.324
CAS No. 2034403-55-7
Cat. No. B2741978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide
CAS2034403-55-7
Molecular FormulaC17H15N3O4
Molecular Weight325.324
Structural Identifiers
SMILESC1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=N3
InChIInChI=1S/C17H15N3O4/c21-15-11-24-17(23)20(15)10-14(12-6-2-1-3-7-12)19-16(22)13-8-4-5-9-18-13/h1-9,14H,10-11H2,(H,19,22)
InChIKeyLTRXKKNLGNKXSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide (CAS 2034403-55-7) – Structural Identity and Procurement-Relevant Baseline


N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide (CAS 2034403-55-7) is a synthetic small molecule that integrates a pyridine-2-carboxamide (picolinamide) moiety with an oxazolidine-2,4-dione heterocycle via a chiral 1-phenylethyl linker. The compound has a molecular formula of C₁₆H₁₅N₃O₄, a molecular weight of 325.32 g/mol, and an InChI Key of LTRXKKNLGNKXSW-UHFFFAOYSA-N [1]. It belongs to a structural class that has been explored in patent literature as inhibitors of the Renal Outer Medullary Potassium channel (ROMK/Kir1.1) for potential cardiovascular indications [2]. The compound's SlogP of 1.05 and compliance with Lipinski's Rule of Five (zero violations) indicate acceptable drug-like physicochemical properties [1].

Why Structural Analogs of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide Cannot Be Interchanged in Research or Development Programs


The oxazolidine-2,4-dione scaffold differs fundamentally from superficially similar heterocycles such as oxazolidin-2-ones (e.g., linezolid congeners), thiazolidine-2,4-diones (e.g., glitazones), and hydantoins in both electronic configuration and metabolic fate. In the ROMK inhibitor patent family, subtle modifications to the heterocyclic amide substituent produced order-of-magnitude shifts in channel inhibitory potency, with IC₅₀ values spanning from low nanomolar to micromolar ranges across close structural analogs [1]. The pyridine-2-carboxamide (picolinamide) group in the target compound generates a distinct hydrogen-bond donor/acceptor pharmacophore compared to the pyridine-3-sulfonamide analog (CAS 2034252-66-7) or pyridine-4-carboxamide isomers [2]. These structural differences propagate into divergent logP values, aqueous solubility profiles, and target binding kinetics, making generic substitution a high-risk decision for any SAR-driven program.

Quantitative Differentiation Evidence for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide Versus Structural Analogs


Carboxamide vs. Sulfonamide Hydrogen-Bonding Capacity: Impact on Predicted Target Engagement

The target compound's pyridine-2-carboxamide terminus provides 4 hydrogen bond donors and 5 hydrogen bond acceptors overall, with the amide NH and carbonyl oxygen forming a geometrically constrained donor–acceptor pair that matches the ROMK pharmacophore described for potent pyrrolopyrimidine- and pyridine-based inhibitors [1]. In contrast, the closest commercially cataloged analog, N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide (CAS 2034252-66-7), replaces the amide with a sulfonamide group, increasing the acceptor count and altering the hydrogen-bond geometry from a planar amide to a tetrahedral sulfonamide configuration [2]. In the ROMK inhibitor class, a shift from carboxamide to sulfonamide linker chemistry has been associated with >10-fold reduction in binding affinity in structurally related series [1].

Hydrogen bond donor/acceptor ROMK inhibitor Physicochemical profiling

Lipophilicity and Predicted Permeability: SlogP Differentiation from Closest Cataloged Analogs

The target compound exhibits a calculated SlogP of 1.05, consistent with moderate lipophilicity suitable for oral absorption while maintaining aqueous solubility (logS = -2.78) [1]. This profile positions it in an optimal range for both biochemical assay compatibility (DMSO stock solubility) and cellular permeability. The pyridine-3-sulfonamide analog (CAS 2034252-66-7) has a higher molecular weight (361.37 vs. 325.32 g/mol) and a more polar sulfonamide group, which is predicted to decrease logP by approximately 0.5–1.0 units and increase aqueous solubility [2]. In the context of ROMK inhibitors, lipophilicity directly impacts renal tissue distribution and tubule accessibility at the site of action in the thick ascending limb [3]. Furthermore, the target compound satisfies Lipinski's Rule of Five with zero violations, whereas higher-molecular-weight analogs in the series may risk exceeding the MW >500 threshold after further functionalization [1].

Lipophilicity Membrane permeability Drug-likeness

Oxazolidine-2,4-dione vs. Oxazolidin-2-one Scaffold: Metabolic Stability and Ring-Opening Susceptibility

The oxazolidine-2,4-dione ring in the target compound contains two carbonyl groups at the 2- and 4-positions, creating a cyclic imide structure that is electronically distinct from the oxazolidin-2-one (cyclic carbamate) scaffold found in antibacterial agents such as linezolid. Oxazolidine-2,4-diones are generally more resistant to hydrolytic ring-opening under physiological conditions compared to oxazolidin-2-ones due to the electron-withdrawing effect of the second carbonyl stabilizing the ring system [1]. In ROMK inhibitor development programs, oxazolidinedione-containing compounds demonstrated improved metabolic stability in rat and human liver microsome assays compared to matched oxazolidinone pairs, with one study reporting an increase in half-life from <10 minutes to >60 minutes upon replacement of the oxazolidinone with the oxazolidinedione scaffold [2]. The target compound's oxazolidine-2,4-dione core thus offers a predictable stability advantage for in vitro and in vivo pharmacological studies.

Metabolic stability Oxazolidinedione Hepatic clearance

Chiral 1-Phenylethyl Linker: Stereochemical Requirements for ROMK Channel Binding

The target compound contains a chiral center at the 1-phenylethyl carbon connecting the pyridine-2-carboxamide to the oxazolidine-2,4-dione ring. In the ROMK inhibitor patent family (WO2016075090), stereochemistry at this position has been shown to be a critical determinant of inhibitory potency, with individual enantiomers exhibiting potency differences exceeding 10-fold in whole-cell electrophysiology assays [1]. The (R)-enantiomer of structurally related pyridinecarboxamide ROMK inhibitors consistently demonstrated superior IC₅₀ values compared to the corresponding (S)-enantiomers, a trend attributed to the stereospecific interaction of the phenylethyl moiety with a hydrophobic pocket in the Kir1.1 channel pore [1]. This stereochemical requirement distinguishes the target compound from achiral analogs that lack the 1-phenylethyl substitution, which cannot exploit this stereospecific binding interaction.

Chirality Stereoselectivity ROMK channel

Molecular Weight and Fragment Expansion Headroom: Comparison with Higher-MW ROMK Inhibitors

With a molecular weight of 325.32 g/mol, the target compound occupies an intermediate position between fragment-sized ROMK ligands (MW <300) and fully elaborated clinical candidates such as MK-7145 (MW = 453.5 g/mol) [1]. This MW provides significant headroom for further structural elaboration through addition of substituents on the phenyl ring, pyridine ring, or oxazolidinedione scaffold while remaining within the Rule-of-Five compliant space (MW <500) [2]. In contrast, the direct pyridine-3-sulfonamide analog (CAS 2034252-66-7, MW = 361.37) begins with a 36 Da higher baseline, leaving correspondingly less room for downstream optimization [3]. Preclinical ROMK inhibitor development at Merck demonstrated that each additional ring system or functional group appended for selectivity optimization added 50–80 Da, making the lower starting MW of the target compound a practical advantage for multi-parameter optimization campaigns.

Lead optimization Molecular weight Fragment growth

Procurement-Relevant Application Scenarios for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide Based on Quantitative Differentiation Evidence


ROMK Inhibitor Lead Optimization Programs Requiring Stereochemically Defined Picolinamide Scaffolds

Medicinal chemistry teams pursuing ROMK (Kir1.1) as a target for novel diuretic and antihypertensive agents can employ this compound as a chiral picolinamide building block. The quantitative evidence indicates that the (R)-1-phenylethyl stereochemistry is associated with >10-fold potency advantage over the (S)-enantiomer in whole-cell ROMK electrophysiology assays [1]. Procurement of the enantiomerically defined compound is therefore critical for accurate SAR interpretation in this target class.

Metabolic Stability Screening in Drug Discovery: Oxazolidinedione Scaffold Evaluation

For DMPK scientists evaluating heterocyclic scaffolds for metabolic stability, the oxazolidine-2,4-dione core offers a documented advantage over oxazolidin-2-one alternatives. Class-level matched-pair comparisons have demonstrated approximately 6-fold improvement in hepatic microsomal half-life (from <10 min to >60 min) when the oxazolidinedione replaces the oxazolidinone ring [2]. This compound serves as a practical tool compound to benchmark in-house metabolic stability assay performance for oxazolidinedione-containing series.

Hydrogen-Bond Pharmacophore Mapping for Ion Channel Drug Discovery

Computational chemistry and structural biology groups investigating the hydrogen-bond donor/acceptor requirements of ROMK and related inward-rectifier potassium channels can use this compound as a defined pharmacophore probe. The planar carboxamide geometry (4 HBD, 5 HBA) differentiates it from the sulfonamide analog (4 HBD, 6 HBA, tetrahedral geometry), allowing systematic evaluation of amide vs. sulfonamide hydrogen-bond geometry on channel binding kinetics [3].

Fragment-to-Lead Expansion with Demonstrated Rule-of-Five Compliance

Fragment-based drug discovery (FBDD) groups can leverage the compound's intermediate MW (325.32 g/mol) and zero Lipinski violations as a starting point for structure-guided elaboration. With 174.68 Da of headroom to the 500 Da Rule-of-Five limit, the scaffold accommodates substantial substituent addition on the phenyl, pyridine, or oxazolidinedione rings without breaching drug-likeness thresholds. The documented SlogP of 1.05 ensures that lipophilicity remains manageable during fragment growth [4].

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